LEQ506

描述

NVP-LEQ-506, also known as LEQ506, is a small molecule that belongs to the class of organic compounds known as n-arylpiperazines. These compounds contain a piperazine ring where the nitrogen ring atom carries an aryl group. NVP-LEQ-506 has been used in clinical trials for the treatment of advanced solid tumors, recurrent or refractory medulloblastoma, and locally advanced or metastatic basal cell carcinoma .

准备方法

NVP-LEQ-506的合成涉及多个步骤,包括哌嗪环的形成和芳基的连接。具体的合成路线和反应条件是专有的,在公开文献中没有完全披露。 据了解,该化合物是通过一系列涉及中间体的有机反应合成的,这些中间体经过仔细控制以确保最终产品的纯度和功效 .

化学反应分析

NVP-LEQ-506会发生各种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成氧化衍生物。

还原: 可以进行还原反应来修饰连接到哌嗪环上的官能团。

取代: 哌嗪环上的芳基可以与不同的试剂发生取代反应,形成新的衍生物。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .

科学研究应用

NVP-LEQ-506在化学、生物、医药和工业等领域具有多种科学研究应用:

化学: 它被用作研究N-芳基哌嗪及其化学性质的参考化合物。

生物: 该化合物用于研究细胞信号通路,特别是Hedgehog信号通路。

医药: NVP-LEQ-506正在被研究其在治疗各种类型的癌症(包括基底细胞癌和髓母细胞瘤)中的潜在治疗效果。

作用机制

NVP-LEQ-506作为平滑蛋白(Smo)受体的抑制剂,它是Hedgehog信号通路的关键组成部分。通过抑制Smo受体,NVP-LEQ-506阻止了下游信号分子的激活,例如参与细胞增殖和存活的Gli1和Ptch1。 这种抑制导致肿瘤生长和癌细胞增殖的抑制 .

相似化合物的比较

NVP-LEQ-506与其他平滑蛋白抑制剂(如维莫德吉和索尼德吉)进行了比较。虽然所有这些化合物都靶向Smo受体,但NVP-LEQ-506在某些细胞系中显示出更高的功效和更低的IC50值,表明其效力。类似的化合物包括:

维莫德吉: 另一种用于治疗基底细胞癌的Smo抑制剂。

索尼德吉: 一种在癌症治疗中具有类似应用的Smo抑制剂。

LDE-225: 一种具有类似作用机制但化学结构不同的化合物

NVP-LEQ-506因其独特的化学结构及其抑制Hedgehog信号通路的功效而脱颖而出,使其成为癌症研究和治疗中一种有价值的化合物。

生物活性

LEQ506, also known as NVP-LEQ506, is a small molecule that acts as a potent inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This pathway plays a significant role in various biological processes, including embryonic development and tissue homeostasis, and its dysregulation is implicated in several cancers, particularly basal cell carcinoma (BCC) and medulloblastoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and molecular interactions.

This compound functions by inhibiting the SMO receptor, thereby blocking the Hh signaling pathway. This inhibition prevents the transcriptional activation of downstream target genes mediated by GLI proteins, which are essential for tumor growth and survival. The compound's ability to bind effectively to both wild-type and certain mutant forms of SMO makes it a valuable therapeutic agent.

Key Features:

- Target : Smoothened (SMO) receptor

- Pathway : Hedgehog signaling pathway

- Effects : Inhibition of tumor growth by blocking GLI-mediated transcription

Pharmacokinetics and Pharmacodynamics

A Phase I clinical trial assessed the pharmacokinetics and pharmacodynamics of this compound in patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD), safety profile, and preliminary efficacy.

Study Design:

- Type : Multi-center, open-label, dose-escalation study

- Participants : Patients with advanced solid tumors

- Primary Objectives : Safety and tolerability; pharmacokinetic profiling

Efficacy in Clinical Trials

This compound has shown promise in treating various malignancies:

-

Basal Cell Carcinoma (BCC) :

- Clinical trials demonstrated that this compound effectively reduced tumor size in patients with BCC who had previously developed resistance to other SMO inhibitors.

- Approximately 40% of BCC patients showed SMO mutations, with 17% specifically harboring the D473H mutation, which confers resistance to some SMO inhibitors but not this compound .

- Medulloblastoma :

Molecular Studies and Resistance Mechanisms

Research has explored the molecular interactions between this compound and various SMO mutations. A study indicated that while the D473H mutation leads to resistance against other inhibitors like LDE-225, this compound retains its efficacy due to favorable binding interactions with the mutant receptor . The structural analysis revealed that the binding cavity's volume changes significantly in mutant complexes resistant to other antagonists but remains conducive for this compound.

Comparative Efficacy Table

| Compound | Target | Efficacy in BCC | Efficacy in Medulloblastoma | Resistance Profile |

|---|---|---|---|---|

| This compound | Smoothened (SMO) | High | High | Resistant to D473H mutation |

| LDE-225 | Smoothened (SMO) | Moderate | Low | Sensitive to D473H mutation |

属性

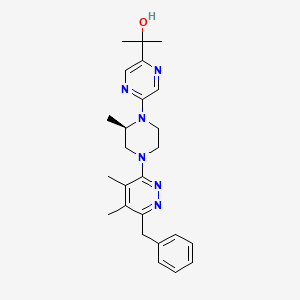

IUPAC Name |

2-[5-[(2R)-4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O/c1-17-16-30(11-12-31(17)23-15-26-22(14-27-23)25(4,5)32)24-19(3)18(2)21(28-29-24)13-20-9-7-6-8-10-20/h6-10,14-15,17,32H,11-13,16H2,1-5H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POERAARDVFVDLO-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204975-42-7 | |

| Record name | NVP-LEQ-506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204975427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVP-LEQ-506 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NVP-LEQ-506 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SJX1T5HJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。